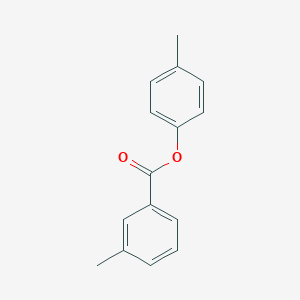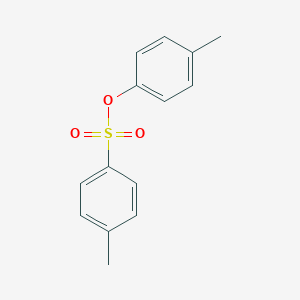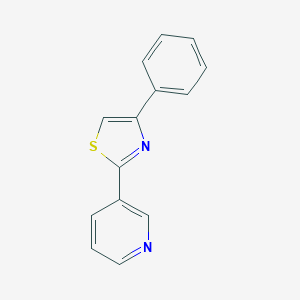
4-Phenyl-2-(pyridin-3-yl)thiazole
説明
“4-Phenyl-2-(pyridin-3-yl)thiazole” is a chemical compound with the molecular formula C14H10N2S . It has a molecular weight of 238.30800 . This compound is part of the thiazole family, which are important heterocyclics exhibiting a wide range of biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a rapid and high yield synthetic route for a target compound was established, optimized by reduction and nucleophilic substitution reaction with 2-nitropyridine as raw material .Molecular Structure Analysis
The molecular structure of “4-Phenyl-2-(pyridin-3-yl)thiazole” includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The exact mass of this compound is 238.05600 .Physical And Chemical Properties Analysis
The compound has a density of 1.216g/cm3 and a boiling point of 437.8ºC at 760 mmHg . The LogP value, which predicts the compound’s lipophilicity, is 3.87210 .科学的研究の応用
1. Antimicrobial and Antioxidant Activity
- Methods of Application: The compounds were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine. The final derivatives were evaluated for their in vitro anti-microbial activity after thorough purification .
- Results or Outcomes: Among all the tested compounds, the compound 12e, 12f, and 12k possess the highest growth inhibitory activity at MIC values of 4.8, 5.1, and 4.0 μg/ml respectively .
2. Biological Evaluation of Thiazole Derivatives
- Summary of Application: Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers. They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
- Methods of Application: The chapter describes the synthesis of several types of thiazole-based heterocyclic scaffolds such as monocyclic or bicyclic systems and their biological activities studies .
- Results or Outcomes: Modification of thiazole-based compounds at different positions generated new molecules with potent antitumor, antioxidant, and antimicrobial activities .
3. Antiviral Activity
- Summary of Application: Thiazole derivatives have shown potential as antiviral agents. Molecular docking studies have suggested that these compounds could be effective inhibitors of the SARS Cov-2 virus .
- Methods of Application: The compounds were synthesized and their binding affinities with the COVID-19 main protease were evaluated. The binding affinities ranged from -8.2 to -9.3 kcal/mol .
- Results or Outcomes: The docking studies suggest that these compounds could be potent inhibitors for the novel SARS Cov-2 virus and have potential for the discovery of potent drug candidates .
4. Antihypertensive Activity
- Summary of Application: Thiazole derivatives have been observed to have antihypertensive activity .
- Methods of Application: The specific methods of application and experimental procedures would depend on the specific derivative and the context of the study .
- Results or Outcomes: The outcomes of these studies have shown that thiazole derivatives can be effective in managing hypertension .
5. Anti-Inflammatory Activity
- Summary of Application: Thiazole derivatives have been observed to have anti-inflammatory activity .
- Methods of Application: The specific methods of application and experimental procedures would depend on the specific derivative and the context of the study .
- Results or Outcomes: The outcomes of these studies have shown that thiazole derivatives can be effective in managing inflammation .
6. Antischizophrenia Activity
- Summary of Application: Thiazole derivatives have been observed to have antischizophrenia activity .
- Methods of Application: The specific methods of application and experimental procedures would depend on the specific derivative and the context of the study .
- Results or Outcomes: The outcomes of these studies have shown that thiazole derivatives can be effective in managing schizophrenia .
7. Anti-HIV Activity
- Summary of Application: Thiazole derivatives have been observed to have anti-HIV activity .
- Methods of Application: The specific methods of application and experimental procedures would depend on the specific derivative and the context of the study .
- Results or Outcomes: The outcomes of these studies have shown that thiazole derivatives can be effective in managing HIV .
8. Hypnotics Activity
- Summary of Application: Thiazole derivatives have been observed to have hypnotics activity .
- Methods of Application: The specific methods of application and experimental procedures would depend on the specific derivative and the context of the study .
- Results or Outcomes: The outcomes of these studies have shown that thiazole derivatives can be effective in inducing sleep .
将来の方向性
特性
IUPAC Name |
4-phenyl-2-pyridin-3-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2S/c1-2-5-11(6-3-1)13-10-17-14(16-13)12-7-4-8-15-9-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMNBLHGHILQCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351474 | |
| Record name | 4-Phenyl-2-(pyridin-3-yl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24806596 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Phenyl-2-(pyridin-3-yl)thiazole | |
CAS RN |
70031-86-6 | |
| Record name | 4-Phenyl-2-(pyridin-3-yl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 70031-86-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



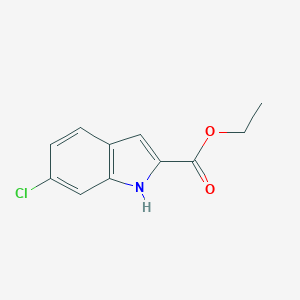
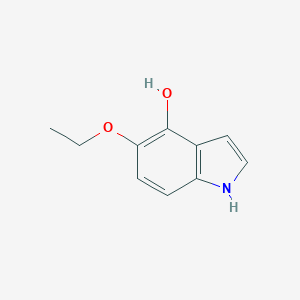
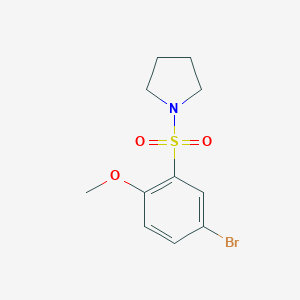
![2-fluoro-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B184418.png)
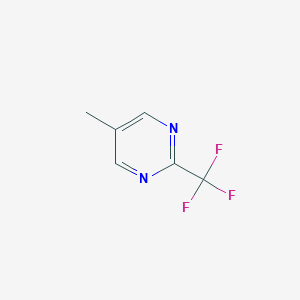
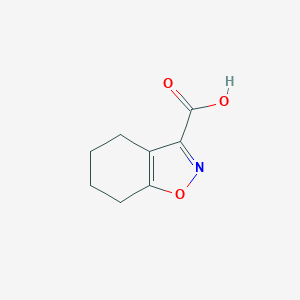
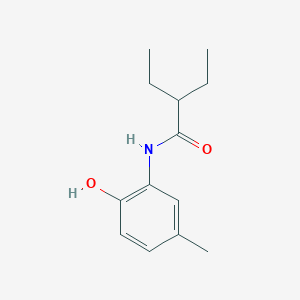
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(3-pyridinyl)-](/img/structure/B184422.png)
![1-[2-(2-chloroethoxy)ethyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B184427.png)
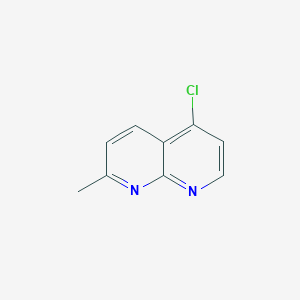
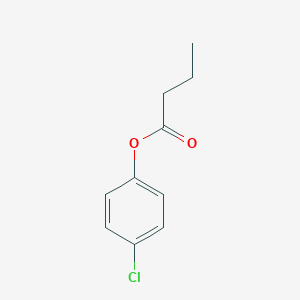
![2-Methoxy-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine](/img/structure/B184430.png)
